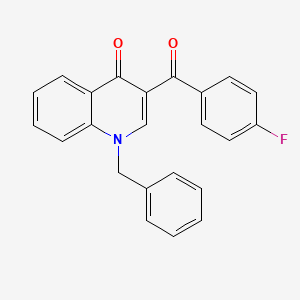![molecular formula C15H13N3OS B6509590 2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896330-70-4](/img/structure/B6509590.png)
2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[(2-methylphenyl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one” is a complex organic molecule. It contains a pyridotriazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
2-MPP has a wide range of applications in scientific research. It has been used in the synthesis of a variety of heterocyclic compounds, including pyridine derivatives, pyrrolidines, and pyrrole derivatives. It has also been used in the synthesis of compounds for the treatment of cancer, including those with anti-inflammatory and anti-angiogenic properties. Additionally, 2-MPP has been used in the synthesis of compounds for the treatment of Alzheimer’s disease and other neurological disorders.
Mechanism of Action
The mechanism of action of 2-MPP is not fully understood. However, it is believed that its derivatives interact with various proteins and enzymes in the body, leading to a variety of biochemical and physiological effects. These effects include inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. In addition, 2-MPP derivatives have been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-MPP derivatives have been studied extensively. These effects include inhibition of the production of prostaglandins, inhibition of the enzyme acetylcholinesterase, and modulation of the activity of various neurotransmitters. Additionally, 2-MPP derivatives have been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties.
Advantages and Limitations for Lab Experiments
2-MPP is an advantageous compound for use in laboratory experiments due to its availability and ease of synthesis. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are some limitations to its use in laboratory experiments. For example, the compounds produced from the reaction of 2-MPP are often insoluble in water, making them difficult to work with. Additionally, the compounds produced from the reaction of 2-MPP often have a low solubility in organic solvents, making them difficult to purify.
Future Directions
The future of 2-MPP research is promising. Scientists are continuing to explore the potential applications of 2-MPP and its derivatives, including the development of new drugs for the treatment of cancer, Alzheimer’s disease, and other neurological disorders. Additionally, researchers are exploring the use of 2-MPP and its derivatives in the synthesis of compounds with anti-inflammatory, anti-tumor, and anti-angiogenic properties. Finally, researchers are exploring the potential use of 2-MPP and its derivatives in the development of new materials, such as polymers and nanomaterials.
Synthesis Methods
2-MPP can be synthesized by a variety of methods. The most common method is the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonyl chloride in aqueous acetic acid, which produces 2-MPP as a final product. Other methods include the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonyl chloride in acetic acid and the reaction of 2-methylbenzaldehyde and 2-methylbenzenesulfonamide in acetic acid.
properties
IUPAC Name |
2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-11-6-2-3-7-12(11)10-20-14-16-13-8-4-5-9-18(13)15(19)17-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOJXRGOGKTNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B6509524.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509544.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![1-(3-chlorophenyl)-4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine](/img/structure/B6509554.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509558.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![4-[2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzamide](/img/structure/B6509579.png)

![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
![3-(2H-1,3-benzodioxole-5-carbonyl)-1-[(4-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one](/img/structure/B6509606.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)
![3-(4-ethoxybenzoyl)-1-[(2-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6509612.png)